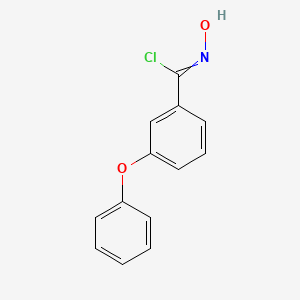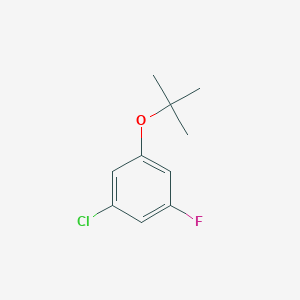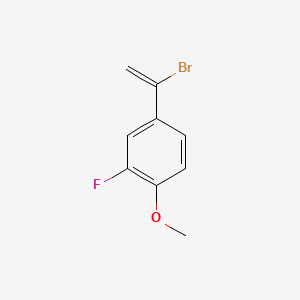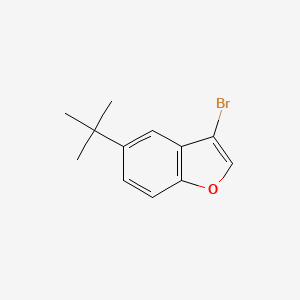
3-Bromo-5-(tert-butyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tert-butyl)benzofuran: is an organic compound with the molecular formula C12H13BrO . It is a derivative of benzofuran, where a bromine atom is substituted at the 3rd position and a tert-butyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)benzofuran typically involves the bromination of 5-(tert-butyl)benzofuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(tert-butyl)benzofuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(tert-butyl)benzofuran
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed
Major Products:
- Substitution reactions yield various substituted benzofurans.
- Oxidation reactions produce oxygenated derivatives.
- Reduction reactions yield dehalogenated benzofurans .
Scientific Research Applications
Chemistry: 3-Bromo-5-(tert-butyl)benzofuran is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)benzofuran depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
3-Iodo-5-(tert-butyl)benzofuran: Similar structure with iodine instead of bromine.
3-Chloro-5-(tert-butyl)benzofuran: Similar structure with chlorine instead of bromine.
5-(tert-Butyl)benzofuran: Lacks the halogen substitution
Uniqueness: 3-Bromo-5-(tert-butyl)benzofuran is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and physical properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H13BrO/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3 |
InChI Key |
AIYLDYGCTKURGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


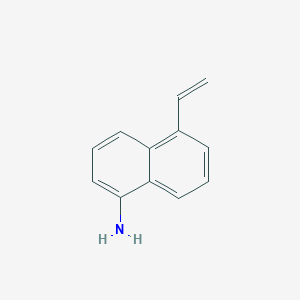
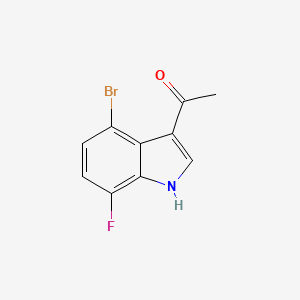
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
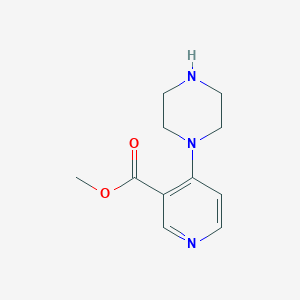

![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
